Bis-PEG13-PFP ester

Catalog No.
S920844
CAS No.
M.F
C42H56F10O17
M. Wt
1022.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG13-PFP ester

Product Name

Bis-PEG13-PFP ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C42H56F10O17

Molecular Weight

1022.9 g/mol

InChI

InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2

InChI Key

WJRAPHRYVGETKA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Bis-PEG13-PFP ester is a homobifunctional, amine-reactive crosslinking reagent designed for high-precision applications. It features two pentafluorophenyl (PFP) ester terminal groups, known for their high reactivity and enhanced stability against hydrolysis compared to common alternatives. These are connected by a discrete polyethylene glycol (dPEG®) spacer containing 13 ethylene glycol units, which provides a defined chain length of 50.0 angstroms. This monodisperse structure and hydrophilic spacer are critical for ensuring the reproducibility of conjugation processes and improving the solubility of the resulting conjugates.

Substituting Bis-PEG13-PFP ester with a seemingly similar crosslinker introduces critical process variables that can lead to failure. Firstly, replacing the PFP active group with a more common N-hydroxysuccinimide (NHS) ester results in significantly lower stability in aqueous reaction buffers; NHS esters undergo rapid hydrolysis at the optimal pH for amine coupling, leading to low yields and wasted reagent. Secondly, opting for a cheaper, polydisperse PEG linker instead of the specified monodisperse PEG13 chain eliminates control over spacer length. This structural variability produces heterogeneous conjugates, compromising batch-to-batch reproducibility and making analytical characterization exceptionally difficult, a critical failure in regulated applications like antibody-drug conjugate (ADC) manufacturing. Finally, using a crosslinker with a non-PEG, hydrocarbon spacer sacrifices the enhanced aqueous solubility essential for predictable reaction kinetics and handling.

Enhanced Hydrolytic Stability for Higher Process Yield and Reproducibility

The PFP ester provides a decisive advantage in processability over the commonly used N-hydroxysuccinimide (NHS) ester due to its superior stability in aqueous media. The half-life of an NHS ester is highly pH-dependent, degrading from 4-5 hours at pH 7 to as little as 9-10 minutes at pH 8.6-9.0. This rapid degradation occurs precisely in the pH range most effective for amine coupling, leading to reagent waste and low yields. In contrast, PFP esters are repeatedly documented as being significantly more stable and resistant to hydrolysis under these conditions, ensuring the active ester is available for the desired conjugation reaction rather than being consumed by competing hydrolysis.

Evidence DimensionReagent Half-life in Aqueous Buffer
Target Compound DataSignificantly more stable than NHS ester at reaction-relevant pH (e.g., pH 8-9)
Comparator Or BaselineNHS Ester: Half-life of <10 minutes at pH 8.6-9.0; 1 hour at pH 8.0
Quantified DifferencePFP ester avoids the >95% loss of active reagent that an NHS ester can experience within 30-60 minutes at optimal reaction pH.
ConditionsAqueous buffer solutions, pH 7.0–9.0, room temperature or 4°C.

This stability directly translates to higher conjugation efficiency, better batch-to-batch reproducibility, and reduced costs by minimizing the required excess of the crosslinking reagent.

Structural Precision: Monodisperse Spacer Enables Homogeneous Product Generation

The key structural advantage of Bis-PEG13-PFP ester is its monodispersity—it is a single chemical compound with a precise spacer length of 50.0 Å. This is a stark contrast to polydisperse PEG crosslinkers, which are mixtures of polymers with a distribution of chain lengths and molecular weights. The use of a monodisperse linker is a primary driver of product homogeneity, which is essential for applications requiring high levels of definition and reproducibility. For example, in antibody-drug conjugates (ADCs), a monodisperse linker is critical for achieving a uniform drug-to-antibody ratio (DAR), which directly impacts the conjugate's efficacy and safety profile.

Evidence DimensionSpacer Arm Structural Definition
Target Compound DataMonodisperse; single molecular weight with a precise 50.0 Å length.
Comparator Or BaselinePolydisperse PEG Crosslinkers: A heterogeneous mixture of different chain lengths and molecular weights.
Quantified DifferencePolydispersity Index (PDI) of 1.0 for the target compound vs. PDI > 1.0 for polydisperse alternatives.
ConditionsMaterial characterization (e.g., mass spectrometry, chromatography).

This structural precision simplifies analytical characterization, ensures batch-to-batch consistency, and produces conjugates with predictable and uniform properties, a requirement for therapeutic and advanced materials development.

High Amine Reactivity for Reduced Reaction Times and Process Efficiency

PFP esters exhibit significantly faster aminolysis kinetics compared to other active esters, including NHS esters. In a comparative study of surface-grafted active ester polymer brushes, a poly(PFPA) platform reacted with a primary amine to completion in approximately 15 seconds. The corresponding reaction with a poly(NHS) platform took approximately 1 hour to reach completion, with a pseudo-first-order rate constant (k') of 3.49 × 10⁻³ s⁻¹. The PFP platform's rate constant with the same primary amine was nearly two orders of magnitude higher at 2.46 × 10⁻¹ s⁻¹. This superior reactivity allows for shorter incubation times and higher process throughput.

Evidence DimensionPseudo-first-order rate constant (k') of aminolysis
Target Compound DataPoly(PFPA) brush: k' = 2.46 × 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)
Comparator Or BaselinePoly(NHS4VB) brush: k' = 3.49 × 10⁻³ s⁻¹ (with 1-aminomethylpyrene)
Quantified DifferenceThe PFP-based polymer platform demonstrated a ~70-fold faster reaction rate constant than the NHS-based platform with a primary amine.
ConditionsPostpolymerization modification of surface-grafted polymer brushes with amine in solution.

Faster reaction kinetics reduce manufacturing time, increase throughput, and can enable conjugations to less reactive or sterically hindered amine sites where slower-reacting esters would be ineffective.

Manufacturing of Homogeneous Antibody-Drug Conjugates (ADCs)

The defined, monodisperse PEG13 spacer is critical for producing ADCs with a consistent drug-to-antibody ratio (DAR), which is essential for a predictable therapeutic window. The PFP ester's high stability and reactivity ensure efficient conjugation to the antibody with minimal reagent waste, a key consideration when working with high-value biologics.

Engineering Hydrogels with Predictable Network Properties

For creating precisely structured hydrogels, the 50.0 Å spacer length allows for rational control over the network mesh size, which in turn dictates the material's mechanical properties, swelling ratio, and diffusion characteristics. The PFP ester's hydrolytic stability ensures that crosslinking proceeds efficiently before the reagent can degrade.

High-Yield Bioconjugation in Aqueous Buffers (pH 7.5-8.5)

In protocols requiring reaction in slightly basic aqueous buffers to ensure amine deprotonation, Bis-PEG13-PFP ester is the enabling reagent. Its superior stability compared to NHS esters under these conditions prevents rapid reagent hydrolysis, leading to significantly higher yields and more reliable outcomes.

XLogP3

2.1

Hydrogen Bond Acceptor Count

27

Exact Mass

1022.3357819 Da

Monoisotopic Mass

1022.3357819 Da

Heavy Atom Count

69

Dates

Last modified: 04-14-2024

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